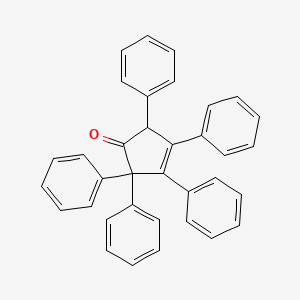
2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one is an organic compound known for its unique structure and reactivity It is a derivative of cyclopentadiene, featuring five phenyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into cyclopentane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentene derivatives, ketones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one involves its ability to undergo cycloaddition reactions with dienes, leading to the formation of fused ring systems. This reactivity is attributed to the electron-rich nature of the cyclopentene ring and the stabilizing effect of the phenyl groups. The compound also participates in the formation of cyclopentadienyl metal complexes, which have applications in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene: Similar in structure but lacks the ketone functionality.
2,2,3,4,5-Pentakis(phenyl)cyclopent-3-en-1-one: Another derivative with slight structural variations.
Properties
CAS No. |
34759-47-2 |
|---|---|
Molecular Formula |
C35H26O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2,2,3,4,5-pentakis-phenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C35H26O/c36-34-32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(34,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,32H |
InChI Key |
JCHMVORFDDOEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


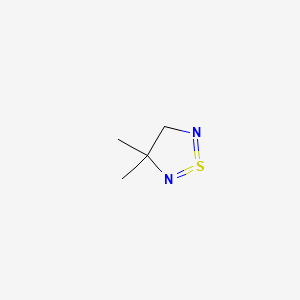

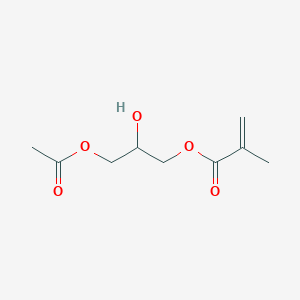
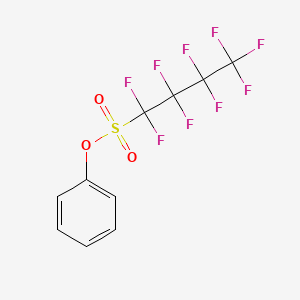
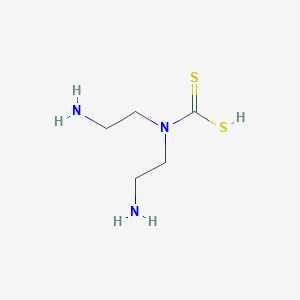
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

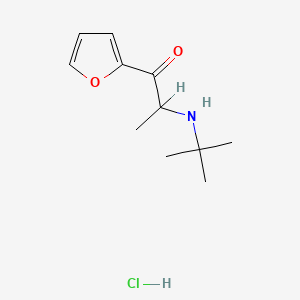
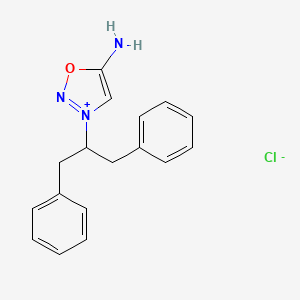
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
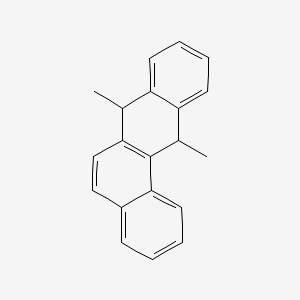
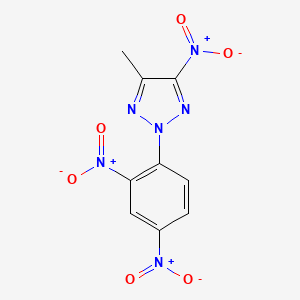
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

